rac-1,2-Diaminodiamantane

Chiral resolution Enantiomeric excess Diamondoid chemistry

rac-1,2-Diaminodiamantane is a racemic, vicinal diamine ligand built on the pentacyclic diamantane cage, a diamondoid hydrocarbon known for exceptional conformational rigidity and lipophilicity. The compound belongs to the previously inaccessible class of 1,2-disubstituted diamantane derivatives, first disclosed in 2017 through a skeletal editing strategy starting from 1-hydroxydiamantane.

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
CAS No. 2077236-63-4
Cat. No. B6302646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-1,2-Diaminodiamantane
CAS2077236-63-4
Molecular FormulaC14H22N2
Molecular Weight218.34 g/mol
Structural Identifiers
SMILESC1C2CC3C4C1C5CC(C4)CC3(C5(C2)N)N
InChIInChI=1S/C14H22N2/c15-13-5-7-1-9-10-2-8(4-11(9)13)6-14(13,16)12(10)3-7/h7-12H,1-6,15-16H2
InChIKeyKCBBDKCJTHNOIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-1,2-Diaminodiamantane (CAS 2077236-63-4) — A Chiral Diamondoid Diamine Scaffold for Platinum-Based Anticancer Ligands


rac-1,2-Diaminodiamantane is a racemic, vicinal diamine ligand built on the pentacyclic diamantane cage, a diamondoid hydrocarbon known for exceptional conformational rigidity and lipophilicity [1]. The compound belongs to the previously inaccessible class of 1,2-disubstituted diamantane derivatives, first disclosed in 2017 through a skeletal editing strategy starting from 1-hydroxydiamantane [1]. Its primary application to date is as a bulky, chiral carrier ligand for platinum(II) anticancer complexes, where the R,R-enantiomer has demonstrated antiproliferative activity superior to cisplatin against human ovarian cancer cell lines [2]. The racemic mixture can be resolved to >98% enantiomeric excess via a single crystallization with (+)-tartaric acid, providing a scalable route to enantiopure material [1].

Why Generic Diamine Ligands Cannot Replace rac-1,2-Diaminodiamantane in Platinum Anticancer Complex Development


Conventional carrier ligands for platinum anticancer agents—such as ethylenediamine, 1,2-diaminocyclohexane (DACH), or 1,3-diaminopropane—differ fundamentally from 1,2-diaminodiamantane in steric bulk, conformational rigidity, and lipophilicity, each of which modulates DNA-adduct repair susceptibility, cellular accumulation, and nucleotide-binding kinetics [1]. The diamantane cage combines extreme steric hindrance with a compact, rigid architecture that simultaneously impedes DNA repair mechanisms while still permitting rapid nucleotide binding, a dual property that simpler diamine backbones cannot recapitulate [1]. Furthermore, the chiral 1,2-substitution pattern on diamantane is synthetically inaccessible via conventional diamondoid functionalization routes, making generic substitution with positional isomers such as 1,6- or 4,9-diaminodiamantane chemically and pharmacologically invalid [2].

Quantitative Differentiation Evidence for rac-1,2-Diaminodiamantane Versus Comparator Diamine Ligands


Enantiomeric Resolution Efficiency: Single-Crystallization Resolution to >98% ee Versus Multi-Step Chiral Separations

The racemic mixture rac-1,2-diaminodiamantane can be resolved into its enantiomers on a gram scale with >98% enantiomeric excess (ee) using a single crystallization with (+)-tartaric acid [1]. This contrasts sharply with other chiral vicinal diamines such as trans-1,2-diaminocyclohexane (DACH), which typically requires diastereomeric salt formation with multiple recrystallizations or chiral preparative chromatography to achieve comparable ee, adding cost and complexity [2].

Chiral resolution Enantiomeric excess Diamondoid chemistry

Antiproliferative Activity of R,R-Enantiomer Pt(II) Complex vs. Cisplatin on Ovarian Cancer Cell Lines

The dichloride platinum(II) complex of (R,R)-1,2-diaminodiamantane, denoted (R,R)-1, demonstrably outperformed cisplatin in antiproliferative assays against both the human ovarian cancer cell line A2780 and its cisplatin-resistant variant A2780cis, while the (S,S)-enantiomer complex was less potent than cisplatin on both cell lines [1]. The oxalate-containing complexes (R,R)-2 and (S,S)-2 were insufficiently soluble to reach active concentrations and were discarded [1]. The patent explicitly states a cytotoxic assay demonstrates the superiority of (R,R)-1 relative to cisplatin [1].

Anticancer platinum complexes Ovarian cancer Cytotoxicity assay

Nucleotide Binding Kinetics: Diamantane Pt(II) Complexes Match or Exceed Cisplatin Despite Steric Bulk

At equivalent platinum concentrations, the (R,R)-1,2-diaminodiamantane platinum dichloride complex binds guanosine monophosphate (GMP) and deoxyguanosine monophosphate (dGMP) at a rate similar to or faster than cisplatin, despite the vastly greater steric demand of the diamantane ligand [1]. Specifically, both GMP and dGMP bind faster to (R,R)-1 than to cisplatin; the (S,S)-1 enantiomer shows binding kinetics similar to cisplatin for GMP but faster than both (R,R)-1 and cisplatin for dGMP [1]. This contradicts the expected inverse correlation between ligand bulk and nucleotide-binding rate observed in simpler platinum(II) diamine series.

DNA adduct formation GMP binding Steric hindrance

Lipophilicity Augmentation: Chromatographic Partition Coefficient of Diamantane Pt(II) Complex vs. Cisplatin

A chromatographic approach was employed to estimate the solvent partition coefficient of the (R,R)-1,2-diaminodiamantane platinum dichloride complex, confirming higher lipophilicity relative to cisplatin [1]. The patent explicitly claims that 1,2-diaminodiamantane provides high lipophilicity within a compact and extraordinarily stable diamondoid lattice, combining two formerly incompatible characteristics: steric bulk sufficient to hinder DNA repair, and a compact scaffold that allows access to the DNA major/minor groove [1]. In contrast, simpler diamine ligands such as ethylenediamine confer low lipophilicity, and 1,2-diaminocyclohexane provides intermediate lipophilicity without the same degree of conformational rigidity.

Lipophilicity Solvent partition Drug uptake

Synthetic Accessibility of the 1,2-Disubstituted Diamantane Scaffold vs. Other Diamondoid Diamines

The 1,2-disubstitution pattern on diamantane was previously unknown and inaccessible via direct electrophilic or radical functionalization [1]. The synthesis proceeds through a cascade reaction of 1-hydroxydiamantane with elemental bromine, involving cage opening and re-closure, to yield 1,2-dibromodiamantane, which is subsequently converted to the diamine [1]. This route is fundamentally different from syntheses of positional isomers such as 1,6-diaminodiamantane (via 1,6-dibromodiamantane and Ritter reaction) [2] and 4,9-diaminodiamantane, making the 1,2-isomer uniquely accessible only through this specific methodology.

Skeletal editing Diamondoid functionalization Regioselective synthesis

Procurement-Relevant Application Scenarios for rac-1,2-Diaminodiamantane Based on Quantitative Differentiation Evidence


Development of Next-Generation Platinum Anticancer Agents Targeting Cisplatin-Resistant Ovarian Cancer

Programs focused on overcoming cisplatin resistance in ovarian cancer should prioritize the (R,R)-enantiomer of 1,2-diaminodiamantane as a carrier ligand. Evidence demonstrates that the derived platinum dichloride complex, (R,R)-1, exhibits antiproliferative activity exceeding cisplatin on both A2780 and the resistant A2780cis line, while the (S,S)-enantiomer is less active, establishing clear enantiomeric preference [1]. The complex's ability to bind GMP and dGMP at rates similar to or faster than cisplatin, despite its significantly larger steric profile, suggests a DNA interaction mechanism that may evade repair-mediated resistance [1].

Enantiopure Ligand Supply for Structure-Activity Relationship (SAR) Studies in Chiral Platinum Pharmacophores

Medicinal chemistry teams requiring both enantiomers of a chiral diamine ligand for comparative SAR can leverage the efficient resolution of rac-1,2-diaminodiamantane. A single crystallization with (+)-tartaric acid delivers both enantiomers at >98% ee on a gram scale, eliminating the need for asymmetric synthesis or expensive chiral chromatographic separation [2]. This practical advantage directly reduces synthesis costs and turnaround time in hit-to-lead optimization campaigns involving chiral platinum complexes.

Lipophilic Carrier Ligand Design for Improved Cellular Accumulation and Reduced Renal Toxicity

Research groups engineering platinum complexes with enhanced pharmacokinetic profiles can use 1,2-diaminodiamantane to access a unique combination of high lipophilicity and conformational rigidity [1]. The compact diamantane cage provides lipophilicity without the excessive molecular weight or flexibility of extended alkyl chain diamines, potentially improving cellular uptake and accumulation while reducing renal clearance—a limitation of cisplatin that contributes to dose-limiting nephrotoxicity [1].

Diamondoid Ligand Library Expansion via 1,2-Disubstituted Scaffold Derivatization

The previously inaccessible 1,2-disubstituted diamantane scaffold opens a new chemical space for diamondoid-based ligand libraries [2]. Procurement of rac-1,2-diaminodiamantane enables exploration of derivatives not possible with the 1,6- or 4,9-isomers, including chiral N-substituted variants, bidentate phosphine analogs, and mixed-donor ligands for catalysis or materials science applications requiring a rigid, chiral, vicinal donor set [1] [2].

Quote Request

Request a Quote for rac-1,2-Diaminodiamantane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.